Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester
Brand Name: Vulcanchem
CAS No.: 14496-63-0
VCID: VC0083518
InChI: InChI=1S/C22H24Cl2O6/c1-21(2,29-17-9-5-15(23)6-10-17)19(25)27-13-14-28-20(26)22(3,4)30-18-11-7-16(24)8-12-18/h5-12H,13-14H2,1-4H3
SMILES: CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
Molecular Formula: C22H24Cl2O6
Molecular Weight: 455.3 g/mol

Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester

CAS No.: 14496-63-0

Main Products

VCID: VC0083518

Molecular Formula: C22H24Cl2O6

Molecular Weight: 455.3 g/mol

Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester - 14496-63-0

CAS No. 14496-63-0
Product Name Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester
Molecular Formula C22H24Cl2O6
Molecular Weight 455.3 g/mol
IUPAC Name 2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Standard InChI InChI=1S/C22H24Cl2O6/c1-21(2,29-17-9-5-15(23)6-10-17)19(25)27-13-14-28-20(26)22(3,4)30-18-11-7-16(24)8-12-18/h5-12H,13-14H2,1-4H3
Standard InChIKey SOTYXLLMVQKIQB-UHFFFAOYSA-N
SMILES CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
Canonical SMILES CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
Synonyms Ethylenebis[2-(4-chlorophenoxy)-2-methylpropionate]
PubChem Compound 203458
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator